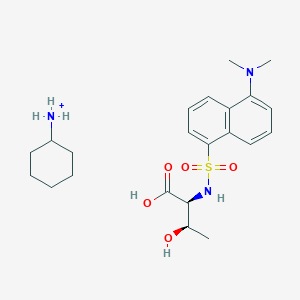

N-Dansyl-L-threonine cyclohexylammonium

Description

Contextual Significance of N-Dansyl-L-threonine Cyclohexylammonium in Contemporary Chemical and Biochemical Research

In contemporary research, this compound and its analogs serve as crucial probes and building blocks in chemical and biochemical investigations. The fluorescent properties of the dansyl moiety are of particular importance. The intensity and wavelength of the fluorescence emission are often influenced by the polarity of the surrounding environment, making these molecules sensitive reporters of molecular interactions and conformational changes in proteins and other biomolecules.

The chirality of the L-threonine component, combined with the bulky and fluorescent dansyl group, makes N-Dansyl-L-threonine derivatives valuable in the field of chiral recognition. These molecules can be used as chiral selectors in separation techniques or as probes to study the stereoselective interactions between molecules. In proteomics, dansylated amino acids are employed for the sensitive detection and quantification of amino acids and peptides, often following chromatographic separation.

Historical Trajectory of Dansyl Amino Acid Derivatives in Analytical and Supramolecular Chemistry

The use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a reagent for labeling primary amino groups dates back to the mid-20th century. Originally introduced for the N-terminal sequencing of peptides and proteins, the "dansyl method" provided a highly sensitive means of identifying the first amino acid in a polypeptide chain. This technique was instrumental in the early days of protein chemistry.

Over the decades, the applications of dansyl amino acid derivatives have expanded significantly. In analytical chemistry, they are widely used as pre-column derivatization reagents in high-performance liquid chromatography (HPLC) to enhance the detection of amino acids and other primary amines. The fluorescent nature of the dansyl group allows for detection at very low concentrations.

In the realm of supramolecular chemistry, the dansyl group's ability to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, has been exploited to construct well-defined molecular assemblies. The formation of supramolecular dimers and other aggregates has been observed, driven by these interactions. These studies provide insights into the principles of molecular self-assembly and the design of functional supramolecular materials.

Fundamental Research Questions Driving Investigations of this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, investigations into this and similar dansyl amino acid derivatives are driven by several fundamental research questions:

How does the specific amino acid residue (in this case, L-threonine) influence the photophysical properties of the dansyl fluorophore? The local environment created by the threonine side chain, with its hydroxyl group, can potentially modulate the fluorescence quantum yield and emission wavelength.

What is the nature and strength of intermolecular interactions involving N-Dansyl-L-threonine in solution and in the solid state? Understanding the hydrogen bonding and stacking interactions is crucial for predicting its behavior in different environments and for its application in supramolecular chemistry.

Can this compound be effectively utilized for the chiral separation of racemic mixtures? Research in this area seeks to understand the mechanisms of chiral recognition, which are often based on subtle differences in the stability of diastereomeric complexes formed between the chiral selector and the enantiomers of an analyte. Molecular dynamics simulations are often employed to elucidate these interactions at a molecular level. nih.govresearchgate.net

What are the potential applications of N-Dansyl-L-threonine as a fluorescent probe in biological systems? Studies may explore its use in monitoring protein folding, enzyme activity, or as a sensor for specific ions or small molecules, leveraging the sensitivity of its fluorescence to the local environment.

Detailed Research Findings

Due to the limited specific research on this compound, the following sections present findings for analogous dansyl amino acid derivatives to illustrate the research landscape.

Chiral Recognition Studies

Molecular dynamics simulations have been employed to investigate the chiral separation mechanisms of various Dansyl amino acids with chiral selectors like poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). nih.govresearchgate.net These studies have revealed that L-enantiomers of dansyl amino acids often exhibit stronger binding to the chiral selector than their D-enantiomer counterparts. nih.govresearchgate.net This difference in binding affinity is attributed to the formation of a greater number of and more stable intermolecular hydrogen bonds. nih.gov

For instance, in the case of Dansyl-(L)-Leucine, it was found to form three strong intermolecular hydrogen bonds with the chiral selector, while Dansyl-(D)-Leucine formed only two. nih.gov The binding free energy values calculated from these simulations correlate well with experimental observations from techniques like micellar electrokinetic chromatography (MEKC). nih.govresearchgate.net

| Dansyl Amino Acid Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |

| Dansyl-(L)-Leucine | 1 | -21.8938 |

| Dansyl-(D)-Leucine | 1 | -14.5811 |

| Dansyl-(L)-Norleucine | 1 | -22.1763 |

| Dansyl-(D)-Norleucine | 1 | -15.9457 |

| Dansyl-(L)-Tryptophan | 3 | -21.3329 |

| Dansyl-(D)-Tryptophan | 2 | -13.6408 |

| Dansyl-(L)-Phenylalanine | - | -13.3349 |

| Dansyl-(D)-Phenylalanine | - | -12.0959 |

Data from molecular dynamics simulations of dansyl amino acid derivatives with a chiral selector. nih.govresearchgate.net

Supramolecular Assembly

X-ray crystallography studies on dansyl derivatives have provided detailed insights into their supramolecular structures. For example, the structure of a methoxyamine derivative of dansyl chloride revealed the formation of supramolecular dimers through hydrogen bonding between the N-H of the methoxysulfonoamide group and the amino group of a neighboring molecule. nih.gov These dimers are further stabilized by π–π stacking interactions between the naphthalene (B1677914) rings of the dansyl groups, with intermolecular distances in the range of 3.52–3.55 Å. nih.gov

| Interaction Type | Participating Groups | Typical Distance (Å) |

| Hydrogen Bonding | N-H···N | 2.13 |

| π–π Stacking | Naphthalene Rings | 3.52 - 3.55 |

Illustrative data from a study on a dansyl derivative. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H34N3O5S+ |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

cyclohexylazanium;(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C16H20N2O5S.C6H13N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;7-6-4-2-1-3-5-6/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5,7H2/p+1/t10-,15+;/m1./s1 |

InChI Key |

QTBHJGKTOJYJOW-VSLILLSYSA-O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |

Canonical SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Approaches to the Derivatization of L-Threonine with Dansyl Chloride

The foundational step in the synthesis is the derivatization of the primary amino group of L-threonine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl). wikipedia.org This reaction, referred to as dansylation, yields a stable sulfonamide adduct, N-Dansyl-L-threonine, which is intensely fluorescent. researchgate.net The reaction proceeds via nucleophilic attack of the unprotonated amino group of L-threonine on the sulfonyl chloride.

The efficiency of the dansylation reaction is highly dependent on several key parameters, which must be carefully controlled to maximize the yield of the desired product and minimize side reactions. The reaction is typically carried out in an aqueous-organic solvent mixture at an alkaline pH, generally between 9.5 and 10. researchgate.net The basic conditions are necessary to deprotonate the amino group, thereby increasing its nucleophilicity, while the organic solvent component helps to solubilize the dansyl chloride reagent.

Commonly employed reaction conditions and their effects are summarized in the table below.

| Parameter | Typical Conditions | Rationale and Research Findings |

| pH | 9.5 - 10.0 | Essential for deprotonating the primary amine of L-threonine, making it a potent nucleophile. High pH, however, also promotes the hydrolysis of dansyl chloride, a competing side reaction. bsu.edu |

| Solvent | Aqueous-organic mixtures (e.g., acetone-water, acetonitrile-water) | Dansyl chloride is poorly soluble in purely aqueous solutions. An organic co-solvent is required to facilitate the reaction. researchgate.net |

| Temperature | Room temperature to 60°C | Elevated temperatures can increase the reaction rate, but may also accelerate the degradation of dansyl chloride and the dansylated product. researchgate.net Optimization is key; some methods use 25°C for 60 minutes. nih.gov |

| Reaction Time | 30 - 120 minutes | Sufficient time is required for the reaction to proceed to completion. The optimal time depends on other factors like temperature and reactant concentrations. researchgate.netnih.gov |

| Reagent Ratio | Molar excess of Dansyl Chloride | A large excess of dansyl chloride is often used to ensure the complete derivatization of the amino acid. bsu.edu |

A critical aspect of this synthetic step is the management of side reactions. The primary competing reaction is the hydrolysis of dansyl chloride in the aqueous alkaline medium to form dansyl sulfonic acid (Dns-OH), which is inactive for labeling. bsu.edu Furthermore, excess dansyl chloride can lead to the decomposition of the desired N-Dansyl-L-threonine product into dansylamide (B1669799) (Dns-NH2). bsu.edu To mitigate this, a quenching agent is often added after the primary reaction is complete to consume the excess dansyl chloride. bsu.edu Ammonium (B1175870) hydroxide (B78521) is a common quencher, though it produces large amounts of dansylamide. bsu.edunih.gov

Strategies for Cyclohexylammonium Salt Formation and Optimization

Following the successful synthesis of N-Dansyl-L-threonine, the next step involves its conversion into a cyclohexylammonium salt. The N-dansylated amino acid possesses a free carboxylic acid group, which can readily react with a base to form a salt. The use of cyclohexylamine (B46788), a basic amine, results in the formation of N-Dansyl-L-threonine cyclohexylammonium salt.

The primary motivation for converting the free acid into a salt is to improve the compound's physical properties. Dansylated amino acids can be oils or amorphous solids that are difficult to handle and purify. In contrast, the corresponding cyclohexylammonium salts are often stable, crystalline solids with sharp melting points, which facilitates their isolation, purification by recrystallization, and long-term storage. sigmaaldrich.comsigmaaldrich.com

The salt formation is a straightforward acid-base reaction. The general strategy involves:

Dissolution : The crude N-Dansyl-L-threonine is dissolved in a suitable organic solvent, such as ethanol (B145695) or ethyl acetate.

Base Addition : A stoichiometric amount of cyclohexylamine is added to the solution.

Precipitation/Crystallization : The salt, being less soluble in the chosen solvent system than the reactants, precipitates out of the solution. The process can be optimized by cooling the mixture or by adding a non-polar co-solvent to reduce solubility further.

Isolation : The solid salt is then isolated by filtration, washed with a cold solvent to remove impurities, and dried.

Optimization of this process focuses on maximizing the yield and purity of the crystalline salt. Key variables include the choice of solvent, the stoichiometry of the reactants, the reaction temperature, and the cooling rate during crystallization.

Exploration of Alternative Synthetic Pathways for Dansyl-Threonine Derivatives

While the direct dansylation of L-threonine is the most common route, alternative methodologies can be explored for the synthesis of Dansyl-Threonine derivatives. One approach involves modifying the derivatizing agent itself. For instance, 4-dimethylaminoazobenzene-4′-sulfonyl chloride (dabsyl chloride) can be used in place of dansyl chloride. researchgate.net Dabsyl chloride reacts with primary and secondary amines under similar conditions (alkaline pH, elevated temperature) to yield dabsylated amino acids, which are chromophoric and can be detected in the visible range. researchgate.net

Another potential strategy could involve a convergent synthesis approach. This might entail synthesizing a dansyl-containing building block that is then coupled to a modified threonine precursor. For example, dansyl chloride can be reacted with other nucleophiles, such as methoxyamine or 1,1-diphenylhydrazine, to create different sulfonamide derivatives. nih.govnih.gov A similar strategy could theoretically be applied by first preparing a reactive threonine ester and then coupling it with a pre-formed dansyl-sulfonamide, although this is a less direct route than the standard procedure.

Furthermore, protection-deprotection strategies could be employed, particularly in more complex syntheses. The carboxylic acid of L-threonine could be protected as an ester prior to the dansylation step. After the sulfonamide bond is formed, the ester could be selectively deprotected to yield the free acid. This adds steps to the synthesis but can be useful if other reactive functionalities are present that might compete in the dansylation reaction.

Chemical Reactivity and Stability Considerations in Synthetic Design

A thorough understanding of the chemical reactivity and stability of all reagents and intermediates is crucial for a successful synthetic design.

Dansyl Chloride Stability : Dansyl chloride is a key reagent that exhibits significant stability issues. It is highly susceptible to hydrolysis in aqueous solutions, particularly at the high pH required for the dansylation reaction. mdpi.com This hydrolysis leads to the formation of inactive dansyl sulfonic acid and is a major competing side reaction. bsu.edu Additionally, dansyl chloride is reported to be unstable in dimethyl sulfoxide (B87167) (DMSO), which should therefore be avoided as a solvent for preparing solutions of this reagent. wikipedia.org The reagent should be stored in a dry environment and solutions are often prepared fresh before use. nih.gov

N-Dansyl-L-threonine Stability : In contrast to the reagent, the resulting sulfonamide bond in N-Dansyl-L-threonine is very stable. These adducts are known to be highly resistant to both acid and alkaline hydrolysis, which allows for their use in a variety of analytical applications that may involve harsh conditions. researchgate.net

Reactivity of Functional Groups : The N-Dansyl-L-threonine molecule contains several functional groups whose reactivity must be considered.

Carboxylic Acid : The free carboxylic acid is the site of the cyclohexylammonium salt formation. It can also undergo other typical carboxylic acid reactions, such as esterification, if not deprotonated.

Hydroxyl Group : The threonine moiety contains a secondary hydroxyl group. While the amino group is significantly more nucleophilic and reacts preferentially with dansyl chloride under standard conditions, there is a possibility of a side reaction involving the hydroxyl group, especially with a large excess of the reagent or under different reaction conditions. researchgate.net

Sulfonamide : The sulfonamide linkage is robust. The nitrogen atom is non-basic due to the electron-withdrawing effect of the adjacent sulfonyl group.

Naphthalene (B1677914) Ring : The dimethylamino group on the naphthalene ring is responsible for the compound's characteristic fluorescence. wikipedia.org

The formation of the cyclohexylammonium salt serves as a practical endpoint in the synthesis, yielding a stable, solid product that protects the reactive carboxylic acid group and simplifies handling and storage.

Crystallographic Investigations and Solid State Structural Elucidation

Principles of Single-Crystal X-ray Diffraction Applied to N-Dansyl-L-threonine Cyclohexylammonium

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the exact arrangement of atoms within a crystalline solid. nih.gov The process involves growing a high-quality single crystal of the compound and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, which is recorded by a detector. nih.gov

The positions and intensities of these spots contain detailed information about the crystal's unit cell—the basic repeating structural unit of the crystal—and the arrangement of atoms within it. For this compound, this analysis would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure. This data is fundamental for understanding all other aspects of its solid-state chemistry.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Architectures

In the solid state, molecules of this compound would be held together by a network of non-covalent interactions. These include van der Waals forces, π-π stacking interactions (potentially involving the naphthalene (B1677914) ring of the dansyl group), and, most significantly, hydrogen bonds.

A crystallographic study would identify the specific atoms involved in hydrogen bonding. Potential hydrogen bond donors include the hydroxyl and ammonium (B1175870) groups of the threonine and cyclohexylammonium ions, respectively. Acceptors could include the sulfonyl and carboxylate oxygen atoms. A detailed analysis, often aided by techniques like Hirshfeld surface analysis, would map out this intricate network, which dictates the crystal's stability and physical properties. nih.gov

An interactive data table, such as the one below, would typically be populated with specific data from the crystallographic information file (CIF).

| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |

| Data Not Available | Data Not Available | N/A | N/A | N/A |

| Data Not Available | Data Not Available | N/A | N/A | N/A |

| Data Not Available | Data Not Available | N/A | N/A | N/A |

Conformational Analysis of the Dansyl and Threonine Moieties in the Solid State

The covalent bonds within the N-Dansyl-L-threonine and cyclohexylammonium ions allow for rotation, leading to different spatial arrangements or conformations. researchgate.net In the solid state, the molecule adopts a specific low-energy conformation influenced by the forces of crystal packing.

A key focus would be the torsion angles that define the orientation of the dansyl group relative to the threonine backbone and the conformation of the threonine side chain itself. nih.gov This analysis provides insight into how the molecule folds and arranges itself to achieve maximum stability within the crystal lattice. The conformation in the solid state can differ significantly from its preferred conformation in solution. nih.gov

A table summarizing key torsion angles would be presented as follows:

| Torsion Angle | Atoms Involved | Value (°) |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

| Data Not Available | N/A | N/A |

Polymorphism Studies and Their Implications for Material Science Research

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, such as solubility, melting point, and stability. Investigating the potential for polymorphism in this compound is crucial for its application in material science, as it ensures reproducibility and control over the material's characteristics.

Such studies would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) to identify if different crystal forms have been produced. ua.pt Without a reference crystal structure, confirming the existence of polymorphs is not feasible.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of N-Dansyl-L-threonine cyclohexylammonium in solution.

One-dimensional (1D) ¹H and ¹³C NMR spectra, in conjunction with two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the molecular framework.

¹H NMR: The proton NMR spectrum of N-Dansyl-L-threonine would exhibit characteristic signals for the aromatic protons of the dansyl group, the methine and methyl protons of the threonine residue, and the protons of the cyclohexylammonium counter-ion. The chemical shifts of the α- and β-protons of the threonine moiety are particularly sensitive to the electronic environment and conformation.

¹³C NMR: The carbon spectrum provides information on each carbon atom in the molecule. Key resonances would include those from the naphthalene (B1677914) ring system of the dansyl group, the carboxyl and hydroxyl-bearing carbons of the threonine backbone, and the aliphatic carbons of the cyclohexylammonium ion.

2D NMR: COSY spectra reveal proton-proton coupling networks, allowing for the assignment of protons within the threonine and cyclohexylammonium spin systems. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively, confirming the connectivity between the dansyl group, the threonine residue, and the counter-ion.

The stereochemistry of the L-threonine moiety is confirmed by the coupling constants observed in the ¹H NMR spectrum, particularly the coupling between the α- and β-protons, which is influenced by the dihedral angle.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-Dansyl-L-threonine Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Dansyl Aromatic-H | 7.0 - 8.5 | 115 - 135 |

| Dansyl -N(CH₃)₂ | ~2.8 | ~45 |

| Threonine α-H | 3.5 - 4.5 | 60 - 70 |

| Threonine β-H | 3.8 - 4.8 | 65 - 75 |

| Threonine γ-CH₃ | 1.1 - 1.4 | 18 - 22 |

Note: These are predicted ranges and can vary based on solvent and other experimental conditions.

NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are instrumental in determining the through-space proximity of protons, providing insights into the three-dimensional structure and conformational preferences of the molecule in solution. These experiments can reveal interactions between the dansyl group and the threonine side chain, as well as intermolecular interactions with solvent molecules.

Temperature-dependent NMR studies can be used to investigate dynamic processes such as rotational barriers around single bonds (e.g., the sulfonamide bond) and changes in conformational equilibria. Solvent titration experiments, where the composition of the solvent is gradually changed, can highlight specific solvent-solute interactions and their effect on the molecular conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Sensing

Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption or scattering bands corresponding to the vibrational modes of its functional groups.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is dominated by strong absorption bands from polar functional groups. Key vibrational modes for this compound would include:

O-H stretch: A broad band in the 3200-3500 cm⁻¹ region from the hydroxyl and carboxylic acid groups.

N-H stretch: Bands in the 3000-3300 cm⁻¹ region from the sulfonamide and ammonium (B1175870) groups.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹.

C=O stretch: A strong absorption around 1700-1730 cm⁻¹ from the carboxylic acid.

SO₂ stretches: Asymmetric and symmetric stretching of the sulfonyl group are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to FT-IR. For this molecule, Raman spectroscopy would be effective in probing the vibrations of the naphthalene ring system and the C-S bond of the sulfonamide. The symmetric SO₂ stretch is typically a strong band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for N-Dansyl-L-threonine Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Threonine) | O-H Stretch | 3200 - 3500 |

| -NH- (Sulfonamide) | N-H Stretch | 3200 - 3300 |

| C=O (Carboxylic Acid) | C=O Stretch | 1700 - 1730 |

| SO₂ (Sulfonamide) | Asymmetric Stretch | ~1350 |

| SO₂ (Sulfonamide) | Symmetric Stretch | ~1160 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric and Fluorophoric Behavior Assessment

Electronic spectroscopy investigates the electronic transitions within the molecule upon absorption of ultraviolet or visible light.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of N-Dansyl-L-threonine is dominated by the electronic transitions of the dansyl chromophore. Typically, dansyl derivatives exhibit two main absorption bands: a strong band around 250 nm and a weaker, longer-wavelength band around 330-350 nm. The position and intensity of these bands can be influenced by the solvent environment.

Fluorescence Spectroscopy: Upon excitation at its absorption wavelength, the dansyl group exhibits strong fluorescence. The emission spectrum is generally a broad, structureless band. The wavelength of maximum emission (λem) is highly dependent on the polarity of the solvent.

Key photophysical parameters that can be determined include:

Fluorescence Quantum Yield (ΦF): This measures the efficiency of the fluorescence process. The quantum yield of dansyl derivatives is known to be highly sensitive to the environment, generally increasing in non-polar solvents.

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetime measurements can provide information about dynamic quenching processes and the local environment of the fluorophore.

The fluorescence of the dansyl group is particularly renowned for its sensitivity to the local environment. This phenomenon, known as solvatochromism, results in a significant red-shift (shift to longer wavelengths) of the emission maximum as the polarity of the solvent increases. evidentscientific.com This is attributed to the larger dipole moment of the dansyl group in the excited state compared to the ground state, leading to a greater stabilization by polar solvent molecules. This property makes N-Dansyl-L-threonine a valuable fluorescent probe for studying the polarity of its binding sites in macromolecules such as proteins.

Table 3: Typical Photophysical Properties of Dansyl Derivatives

| Property | Typical Value/Range |

|---|---|

| Absorption Maximum (λabs) | ~250 nm and ~330-350 nm |

| Emission Maximum (λem) | 450 - 580 nm (highly solvent-dependent) |

| Stokes Shift | 100 - 250 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.7 (increases in non-polar environments) |

Mass Spectrometry (MS) Techniques for Molecular Ion Analysis and Fragmentation Pathway Mapping

Mass spectrometry is a cornerstone in the analytical characterization of this compound. It provides precise data on the compound's molecular weight and elemental composition, and through fragmentation analysis, offers a detailed map of its structural architecture.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is pivotal for the unequivocal confirmation of the elemental formula of this compound. By delivering highly accurate mass measurements of the molecular ion, HRMS enables the determination of its exact mass, which can be cross-referenced with the theoretically calculated mass.

While the intact salt has a molecular formula of C₂₂H₃₃N₃O₅S, standard ionization techniques like electrospray ionization (ESI) typically lead to its dissociation. In positive ion mode ESI-MS, the N-Dansyl-L-threonine component is usually observed as a protonated molecule, [M+H]⁺, where 'M' represents the free acid form (C₁₆H₂₀N₂O₅S). The cyclohexylammonium cation (C₆H₁₄N⁺) can also be detected independently.

The theoretical monoisotopic mass of the protonated N-Dansyl-L-threonine, [C₁₆H₂₁N₂O₅S]⁺, is 353.1166 Da. An experimental HRMS spectrum is expected to display a prominent peak at this mass-to-charge ratio (m/z). The precision of this measurement, usually within a few parts per million (ppm), provides robust validation of the compound's elemental composition, effectively distinguishing it from other isobaric species.

Table 1: High-Resolution Mass Spectrometry Data for this compound Components

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental m/z in Positive ESI |

|---|---|---|---|

| Protonated N-Dansyl-L-threonine | [C₁₆H₂₁N₂O₅S]⁺ | 353.1166 | 353.1166 ± experimental error |

| Cyclohexylammonium | [C₆H₁₄N]⁺ | 100.1121 | 100.1121 ± experimental error |

Tandem Mass Spectrometry for Structural Probing

To delve deeper into the molecular architecture of N-Dansyl-L-threonine, tandem mass spectrometry (MS/MS) is utilized. This technique involves the selection and fragmentation of a precursor ion, typically the protonated molecular ion (m/z 353.1166), and the subsequent analysis of the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the dansyl group and the threonine residue.

Collision-induced dissociation (CID) is a commonly employed fragmentation method. The fragmentation of dansylated amino acids is well-characterized and often yields specific neutral losses and signature product ions. For N-Dansyl-L-threonine, the MS/MS spectrum of the precursor ion at m/z 353.1166 is anticipated to show several key fragment ions.

A characteristic fragmentation pathway for dansylated compounds includes the cleavage of the bond linking the naphthalene ring to the sulfonyl group and fragmentation within the dansyl moiety itself. nih.gov The threonine portion of the molecule also undergoes predictable fragmentation, such as the loss of a water molecule (H₂O) from its side chain or the loss of formic acid (HCOOH) from the carboxyl group.

Key fragmentation pathways for protonated N-Dansyl-L-threonine include:

Formation of the dimethylaminonaphthalene cation: A hallmark fragment of the dansyl group is observed at m/z 170.0965, corresponding to the [C₁₂H₁₂N]⁺ ion. nih.gov

Formation of the dansyl cation: Cleavage of the S-N bond results in a characteristic fragment at m/z 234.0585, which corresponds to the [C₁₂H₁₂NO₂S]⁺ ion.

Neutral Loss of Water: The loss of a water molecule (18.0106 Da) from the threonine side chain generates a fragment ion at m/z 335.1060.

Neutral Loss of Formic Acid: The elimination of formic acid (46.0055 Da) from the carboxylic acid group produces a fragment ion at m/z 307.1111.

The comprehensive analysis of these and other fragment ions provides a detailed structural map of the molecule, confirming the identity and linkage of its constituent parts.

Table 2: Predicted Product Ions in the Tandem Mass Spectrum of Protonated N-Dansyl-L-threonine

| Proposed Fragment Ion | Molecular Formula | Theoretical m/z | Description of Fragmentation Pathway |

|---|---|---|---|

| Dimethylaminonaphthalene Cation | [C₁₂H₁₂N]⁺ | 170.0965 | Fragmentation of the dansyl group |

| Dansyl Cation | [C₁₂H₁₂NO₂S]⁺ | 234.0585 | Cleavage of the sulfonamide bond |

| [M+H - H₂O]⁺ | [C₁₆H₁₉N₂O₄S]⁺ | 335.1060 | Loss of water from the threonine moiety |

| [M+H - HCOOH]⁺ | [C₁₅H₁₉N₂O₃S]⁺ | 307.1111 | Loss of formic acid from the carboxyl group |

The Enigmatic Role of this compound in Chiral Recognition: An Uncharted Territory

Intensive investigations into the scientific literature reveal a significant gap in the documented applications of this compound as a chiral selector in enantioseparation systems. While the broader class of dansylated amino acids is frequently the subject of chiral separation studies as analytes, the specific use of N-Dansyl-L-threonine, particularly as its cyclohexylammonium salt, as the discriminating agent appears to be a novel or as-yet-unpublished area of research.

The subsequent sections of this article would typically detail the application of this compound in various analytical techniques. For instance, its role in chiral stationary phases for chromatography would involve its immobilization onto a solid support to effect the separation of racemates in a column. Similarly, its use as a chiral selector in capillary electrophoresis would depend on its ability to form diastereomeric complexes with analytes in solution, leading to different electrophoretic mobilities. Investigations into host-guest chemistry with macrocyclic receptors like cyclodextrins would explore the formation of inclusion complexes and how the chirality of N-Dansyl-L-threonine influences the binding of enantiomers. Furthermore, molecular micelle and polymeric systems could offer unique environments for enantiomeric resolution. Finally, Quantitative Structure-Enantioselective Relationship (QSERR) studies would aim to build predictive models based on the structural features of analytes that lead to successful enantioseparation with this specific selector.

Despite the theoretical potential of this compound in these applications, the absence of dedicated research in the public domain prevents a detailed, evidence-based discussion. The scientific community has extensively studied the separation of dansylated amino acids, but the focus has been on these molecules as the targets of separation rather than the agents of separation. Future research may yet explore the capabilities of this compound as a chiral selector, which would then provide the necessary data to populate the conceptual framework outlined here. Until such studies are published, the mechanistic investigations into the chiral recognition and enantioseparation systems of this specific compound remain an open field for scientific inquiry.

Supramolecular Assemblies and Non Covalent Interactions

Design and Formation of Self-Assembled Structures Incorporating N-Dansyl-L-threonine Cyclohexylammonium

The self-assembly of this compound is driven by its amphiphilic character. The molecule possesses both hydrophobic regions—the naphthalene (B1677914) ring of the dansyl group and the cyclohexyl ring of the counterion—and hydrophilic regions, including the carboxylate, hydroxyl, and sulfonamide groups of the dansyl-threonine moiety. This balance of interactions allows for the formation of ordered structures in various solvents.

In nonpolar solvents, the hydrophilic parts of the molecule are likely to aggregate to minimize contact with the solvent, leading to the formation of reverse micelles or fibrous networks. Conversely, in aqueous solutions, the hydrophobic sections would associate to avoid water, potentially forming micelles or vesicles. The chirality of the L-threonine component can induce a twist in the assembled structures, leading to the formation of helical ribbons or nanofibers, a phenomenon observed in other chiral amino acid-based self-assembling systems anl.gov. The process is analogous to that seen in other amino acid-based organogelators, where molecules organize into three-dimensional networks that immobilize the solvent rsc.org.

Exploration of Host-Guest Chemistry with Specific Binding Partners

The dansyl group is a well-established fluorescent probe in host-guest chemistry, and this compound is capable of participating in such interactions. Macrocyclic hosts like cyclodextrins are particularly relevant binding partners. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for encapsulating the nonpolar dansyl group from an aqueous environment researchgate.netusc.gal. This encapsulation event is often accompanied by a significant change in the fluorescence of the dansyl moiety, allowing for the sensitive detection of binding.

Studies on similar dansyl-amino acid derivatives with β-cyclodextrin (β-CD) have determined association constants, highlighting the stability of these host-guest complexes. researchgate.net The binding is driven by hydrophobic and van der Waals interactions between the dansyl group and the cyclodextrin cavity.

Table 1: Illustrative Association Constants (K) for Host-Guest Complexes of Dansyl Derivatives with Cyclodextrins

| Guest Molecule (Dansyl Derivative) | Host Molecule | Association Constant (K) in dm³ mol⁻¹ |

| PAADSen (Polyacrylate with ethyl tether) | β-CD | 89 researchgate.net |

| PAADShn (Polyacrylate with hexyl tether) | β-CD | 105 researchgate.net |

| PAADSddn (Polyacrylate with dodecyl tether) | β-CD | 55 researchgate.net |

Note: Data is for illustrative purposes from similar dansyl-substituted polymers to demonstrate the principle of host-guest interaction.

Another significant binding partner for dansylated amino acids is Human Serum Albumin (HSA). nih.govsemanticscholar.orgnih.gov These molecules act as site-specific markers for the primary drug-binding pockets on HSA, with the dansyl group serving as an anchor in hydrophobic regions of the protein. nih.govsemanticscholar.org

Investigation of Hydrogen Bonding, π-π Stacking, and Electrostatic Interactions in Assemblies

The stability and structure of assemblies involving this compound are governed by a combination of specific non-covalent interactions.

Hydrogen Bonding : Hydrogen bonds are critical to the formation of ordered structures. The sulfonamide group of the dansyl moiety, the hydroxyl and carboxylate groups of the threonine backbone, and the ammonium (B1175870) group of the counterion can all participate in extensive hydrogen-bonding networks. For instance, in protein binding sites, the sulfonamide's amide nitrogen can act as a hydrogen bond donor, while the SO₂ oxygens can act as acceptors nih.gov. Molecular dynamics simulations on similar dansyl-amino acids have shown that the number and lifetime of intermolecular hydrogen bonds are key determinants of binding strength and stereoselectivity. nih.gov

π-π Stacking : The electron-rich naphthalene ring of the dansyl group facilitates π-π stacking interactions. nih.gov In self-assembled structures, these interactions can lead to the formation of one-dimensional stacks of molecules, contributing significantly to the stability of fibers and gels researchgate.netnih.gov. The separation distance between stacked aromatic fragments is typically in the range of 3.5 to 3.7 Å. nih.gov This type of interaction is a key driving force in the design of various self-assembling systems. nih.gov

Electrostatic Interactions : The compound exists as a salt, with a formal negative charge on the threonine's carboxylate group and a positive charge on the cyclohexylammonium ion. The resulting electrostatic attraction, or salt bridge, is a powerful organizing force that promotes the ordered packing of the molecules in the solid state and influences aggregation in solution.

Role in Molecular Recognition Processes Beyond Chiral Discrimination

While chiral recognition is an important aspect of systems based on L-threonine nih.govtdl.org, the role of this compound in molecular recognition extends further. Its primary function in many biological studies is as a fluorescent probe for specific molecular environments.

Dansylated amino acids have been instrumental in mapping the drug-binding sites of Human Serum Albumin (HSA). nih.govsemanticscholar.orgkcl.ac.uk Derivatives with polar or charged side chains tend to bind preferentially to drug site 1, while those with hydrophobic side chains often target drug site 2. semanticscholar.org This site-specificity demonstrates a sophisticated level of molecular recognition based on the subtle interplay of shape, charge, and hydrophobicity, not just chirality. The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, providing a spectroscopic signal of the binding event and reporting on the nature of the binding pocket.

Table 2: Site-Specificity of Different Dansylated Amino Acids with Human Serum Albumin (HSA)

| Dansylated Amino Acid | Preferred Binding Site on HSA |

| Dansyl-L-asparagine | Drug Site 1 nih.govsemanticscholar.orgnih.gov |

| Dansyl-L-arginine | Drug Site 1 nih.govsemanticscholar.orgnih.gov |

| Dansyl-L-glutamate | Drug Site 1 nih.govsemanticscholar.orgnih.gov |

| Dansyl-L-phenylalanine | Drug Site 2 nih.govnih.govkcl.ac.uk |

| Dansyl-L-norvaline | Drug Site 2 nih.govnih.govkcl.ac.uk |

Development of Supramolecular Gels and Soft Materials Based on the Compound

Amino acid derivatives are well-known for their ability to act as low-molecular-weight gelators (LMWGs), forming supramolecular gels in water (hydrogels) or organic solvents (organogels). nih.govnih.govmdpi.com this compound possesses the necessary structural features to function as an LMWG.

The formation of a gel relies on the self-assembly of the gelator molecules into a three-dimensional network that entraps solvent molecules. For this compound, the primary driving forces for network formation would be hydrogen bonding and π-π stacking interactions. The resulting fibrous network would lead to the gelation of the liquid phase. The properties of the resulting gel—such as its mechanical strength and thermal stability—could be tuned by modifying factors like the gelator concentration and the choice of solvent. nih.govnih.gov The inherent fluorescence of the dansyl group would also impart sensory capabilities to the gel, allowing it to respond to external stimuli such as the introduction of specific guest molecules, changes in pH, or temperature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and stable conformations of N-Dansyl-L-threonine cyclohexylammonium. These calculations can predict molecular geometries, charge distributions, and orbital energies.

For the N-dansyl group, these calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO is crucial for understanding the molecule's electronic transitions and reactivity. Similar theoretical studies have been conducted on various N-substituted amino acid derivatives to determine their ionization constants and reactive sites. researchgate.net

In a vacuum, ab initio calculations might favor the canonical (amino acid) form of the threonine moiety, while in solution, the zwitterionic form is stabilized. researchgate.net The cyclohexylammonium counterion's conformation, likely a stable chair form, and its electrostatic interaction with the negatively charged carboxylate of the threonine derivative would also be a key focus of these calculations.

Table 1: Representative Theoretical Data from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | High due to charged groups | Influences solubility and intermolecular interactions |

| HOMO-LUMO Gap | Moderate | Relates to electronic absorption and emission properties |

| Molecular Electrostatic Potential | Negative potential around carboxylate and sulfonate groups, positive around ammonium (B1175870) | Indicates sites for electrostatic interactions |

Molecular Dynamics Simulations for Dynamic Behavior and Interaction Energies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in various environments over time. These simulations can reveal how the molecule flexes, rotates, and interacts with solvent molecules or other solutes.

MD trajectories for similar amino acid solutions have been generated using various force fields (like OPLS-AA, Amber) and water models (like SPC/E, TIP3P) to understand their behavior in solution. nih.gov For this compound, MD simulations could be used to explore the stability of the ionic interaction between the dansylated threonine and the cyclohexylammonium ion in an aqueous environment.

Furthermore, these simulations can be employed to calculate interaction energies, providing a quantitative measure of the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior and its interactions with other molecules. nih.gov

Docking Studies to Model Host-Guest Binding and Chiral Recognition Pathways

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is particularly relevant for understanding how this compound might interact with a chiral selector or a biological receptor.

Studies on other dansyl amino acids have successfully used docking to investigate their binding to chiral selectors like cyclodextrins or molecular micelles. nih.govresearchgate.net These studies often reveal different binding affinities and conformations for the L- and D-enantiomers, which is the basis of chiral recognition. nih.govresearchgate.net For N-Dansyl-L-threonine, docking studies could predict how the dansyl group, the threonine side chain, and the cyclohexylammonium ion contribute to the binding and selectivity.

For instance, research on the chiral separation of dansyl amino acids with poly-sodium N-undecanoyl-(L)-Leucylvalinate, a molecular micelle, has shown that L-enantiomers bind more strongly than D-enantiomers. nih.govnih.govresearchgate.net This has been attributed to the formation of a greater number of intermolecular hydrogen bonds. nih.gov

Table 2: Illustrative Binding Free Energy Data from a Molecular Dynamics Study on Dansyl Amino Acids with a Chiral Selector

| Dansyl Amino Acid Enantiomer | Binding Free Energy (kJ·mol⁻¹) |

| Dansyl-L-Leucine | -21.8938 |

| Dansyl-D-Leucine | -14.5811 |

| Dansyl-L-Norleucine | -22.1763 |

| Dansyl-D-Norleucine | -15.9457 |

| Dansyl-L-Tryptophan | -21.3329 |

| Dansyl-D-Tryptophan | -13.6408 |

| Data from a study on binding to poly(SULV) nih.govnih.gov |

Prediction of Spectroscopic Signatures and Intermolecular Forces

Computational methods can predict various spectroscopic properties, such as UV-Vis absorption, fluorescence emission, and NMR chemical shifts. For this compound, these predictions can be compared with experimental data to validate the computational models.

The fluorescent properties of the dansyl group are particularly important. Theoretical calculations can model the electronic transitions responsible for its fluorescence and predict how these are influenced by the molecular environment. These computational approaches can also provide a detailed understanding of the intermolecular forces, such as hydrogen bonding and π-stacking, that can affect the spectroscopic signatures.

Computational Approaches to Understanding Solvent Effects on Molecular Behavior

The behavior of this compound is significantly influenced by the solvent. Computational models can simulate these solvent effects, either implicitly by treating the solvent as a continuum or explicitly by including individual solvent molecules in the simulation.

Studies on other organic molecules have shown that computational methods can successfully model solvent-dependent spectroscopic data. rsc.org For the subject compound, these approaches could predict how the conformation and spectroscopic properties change in solvents of different polarities. For example, in a non-polar solvent, the ionic pairing between the dansylated threonine and cyclohexylammonium would be stronger, while in a polar solvent like water, the ions may become more solvated and separated.

Derivatization and Analog Development for Advanced Probes

Rational Design of N-Dansyl-L-threonine Cyclohexylammonium Analogs with Modified Functionality

The rational design of analogs of this compound is a targeted approach to creating new molecules with enhanced or novel functionalities. This process involves strategically modifying one or more of the three key components of the parent molecule: the fluorescent dansyl group, the L-threonine linker, or the cyclohexylammonium counterion. The goal is to alter properties such as solubility, binding affinity, spectral characteristics, and reactivity in a predictable manner.

Key modifications can be introduced to achieve specific outcomes:

Modification of the Dansyl Moiety: Alterations to the dimethylamino group or the naphthalene (B1677914) ring can modulate the fluorescence quantum yield, Stokes shift, and environmental sensitivity of the probe. For example, introducing electron-donating or withdrawing groups can shift the emission wavelength.

Alteration of the L-Threonine Backbone: The threonine component provides a chiral scaffold with hydroxyl and carboxylic acid groups that are prime targets for modification. The hydroxyl group can be esterified or etherified to attach other functional units, while the carboxylic acid can be converted to an amide or ester to link to biomolecules or solid supports.

Variation of the Cyclohexylammonium Counterion: Replacing the cyclohexylammonium ion with other organic or inorganic cations can influence the compound's solubility in different solvent systems and its crystalline properties. For instance, using a more hydrophobic counterion could enhance membrane permeability.

Molecular modeling and X-ray crystallography are powerful tools in the rational design process, providing insights into how structural changes might affect the molecule's interaction with its target. For example, the crystal structure of a target protein can guide the design of an analog with a complementary shape and functionality to enhance binding affinity and specificity. nih.gov

| Molecular Component | Modification Strategy | Objective/Modified Functionality | Example Application |

|---|---|---|---|

| Dansyl Group | Substitution on the naphthalene ring | Tune fluorescence wavelength (red/blue shift), enhance quantum yield | Creating probes for multiplex imaging |

| L-Threonine | Esterification of the hydroxyl group | Introduce a reactive handle for secondary labeling | Click chemistry applications |

| L-Threonine | Amidation of the carboxyl group | Conjugation to peptides or other biomolecules | Developing targeted protein probes |

| Cyclohexylammonium | Replacement with a different cation | Modify solubility and crystal packing | Formulations for specific solvent systems |

Strategies for Incorporating this compound into Peptide and Protein Conjugates

Incorporating the N-Dansyl-L-threonine moiety into peptides and proteins is a key strategy for creating fluorescently labeled biomolecules for various applications, including immunoassays, fluorescence microscopy, and binding studies. The primary functional handle for conjugation on N-Dansyl-L-threonine is its free carboxylic acid group.

Carbodiimide (B86325) Chemistry: The most common approach involves the activation of the carboxylic acid using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). nih.gov This creates a reactive NHS ester intermediate that readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue on a protein, to form a stable amide bond. nih.govntu.edu.sg This method is advantageous because it can be performed in aqueous buffers under mild pH conditions (typically pH 7-9), which helps to preserve the native structure and function of the protein. nih.govresearchgate.net

Solid-Phase Peptide Synthesis (SPPS): For incorporation into synthetic peptides, N-Dansyl-L-threonine can be used as a building block during SPPS. The compound can be coupled to the N-terminus of a resin-bound peptide chain using standard peptide coupling reagents. This approach allows for precise, site-specific incorporation of the fluorescent label at any desired position within the peptide sequence. mtak.hu Methods have been developed for the efficient ligation of peptides at serine or threonine residues, which could be adapted for conjugating a dansylated peptide segment to a larger protein. nih.gov

Thiol-Maleimide Chemistry: An alternative strategy involves modifying the N-Dansyl-L-threonine analog to include a thiol-reactive group. For example, the carboxylic acid could be coupled to a molecule containing a maleimide (B117702) group. This maleimide-functionalized dansyl-threonine derivative can then be selectively conjugated to the thiol group of a cysteine residue within a protein. nih.gov

| Strategy | Target Functional Group on Protein/Peptide | Key Reagents | Advantages |

|---|---|---|---|

| Carbodiimide Chemistry | Primary amines (Lysine, N-terminus) | EDC, NHS/sulfo-NHS | Mild aqueous conditions, good efficiency |

| Solid-Phase Peptide Synthesis | N-terminus of growing peptide chain | Standard peptide coupling reagents (e.g., HBTU, DIC) | Site-specific incorporation, high precision |

| Thiol-Maleimide Chemistry (requires analog) | Thiols (Cysteine) | Maleimide-functionalized analog | High specificity for cysteine residues |

Synthesis of Fluorescent Reporters and Sensory Elements Based on the Dansyl Moiety

The dansyl group is a well-established fluorophore whose emission is highly sensitive to the polarity of its local environment. This property makes it an excellent component for designing fluorescent reporters and sensory elements that signal changes in their surroundings through a change in fluorescence intensity or emission wavelength.

The synthesis of such reporters typically begins with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). nih.gov This highly reactive reagent readily couples with primary and secondary amines, as well as phenolic hydroxyl groups, under mild basic conditions to form stable sulfonamides or sulfonic esters. nih.govmdpi.com The synthesis of N-Dansyl-L-threonine itself is an example of this reaction, where dansyl chloride reacts with the amino group of L-threonine.

To create a sensory element, the N-Dansyl-L-threonine scaffold can be further modified by attaching a specific recognition element (receptor) for a target analyte. The binding of the analyte to the receptor induces a conformational change in the molecule, which in turn alters the microenvironment around the dansyl fluorophore. This change is then transduced into a measurable optical signal. Common mechanisms for fluorescence modulation include:

Photoinduced Electron Transfer (PeT): A receptor with a suitable redox potential can quench the dansyl fluorescence through PeT. Upon binding the target analyte, the PeT process is inhibited, leading to a "turn-on" fluorescence response. rsc.orgnih.gov

Intramolecular Charge Transfer (ICT): Changes in the electronic properties of the receptor upon analyte binding can affect the ICT character of the dansyl group, leading to shifts in the emission spectrum. nih.gov

Förster Resonance Energy Transfer (FRET): The dansyl moiety can serve as a FRET donor or acceptor when paired with another fluorophore. Analyte binding can alter the distance or orientation between the FRET pair, resulting in a change in the FRET efficiency. nih.gov

For example, a dansyl-based probe for cysteine was developed where the binding of cysteine triggered a chemical reaction that switched off a PeT quenching mechanism, resulting in a nearly 28-fold enhancement of fluorescence. rsc.orgrsc.org Similarly, a dansyl-triarginine peptide was designed as a "turn-on" probe for gangliosides, where binding to the lipid assemblies led to a 6- to 7-fold increase in fluorescence intensity. acs.org

Development of Probes for Specific Biological or Chemical Targets

The development of targeted probes based on this compound involves integrating a specific recognition moiety into the molecular structure. The versatility of the threonine backbone allows for the attachment of various targeting ligands, transforming the general fluorescent label into a specific sensor.

Probes for Metal Ions: The hydroxyl and carboxyl groups of the threonine residue can act as or be modified to form a chelation site for specific metal ions. The binding of a metal ion can perturb the electronic state of the nearby dansyl group, causing a change in fluorescence. Numerous dansyl-based probes have been reported for the detection of metal ions. rsc.org

Probes for Biomolecules: By conjugating N-Dansyl-L-threonine to a molecule with a known affinity for a biological target, specific probes can be created.

Enzyme Substrates: A peptide sequence that is a known substrate for a particular protease can be labeled with the dansyl fluorophore. Cleavage of the peptide by the enzyme would lead to a change in the fluorophore's environment and a corresponding change in its fluorescence signal.

Receptor Ligands: Attaching a small molecule ligand to the N-Dansyl-L-threonine scaffold can create a probe for a specific cellular receptor. This allows for the visualization of receptor localization and trafficking in living cells.

Nucleic Acid Probes: Dansyl-modified oligonucleotides have been synthesized to act as probes for specific DNA or RNA sequences. Hybridization of the probe to its target sequence can result in a detectable fluorescence signal. mdpi.com

Membrane Probes: The amphipathic nature of dansylated amino acids makes them suitable for studying biological membranes. The hydrophobic dansyl group can insert into the lipid bilayer, while the polar amino acid portion remains near the aqueous interface. The fluorescence emission of such probes provides information about the polarity and fluidity of the membrane environment. nih.gov For example, dansyl phosphatidyl ethanolamine (B43304) has been used to probe the glycerol (B35011) layer of lipid bilayers. nih.gov

The design principle involves linking the fluorescent signaling unit (dansyl) to a target recognition unit through a suitable spacer (threonine). The interaction with the target then triggers a measurable optical response.

Methodologies for Isotope Labeling for Advanced Analytical Applications

Isotope labeling is a powerful technique used in conjunction with mass spectrometry (MS) for the precise and accurate quantification of molecules in complex biological samples. This compound can be isotopically labeled in several ways for use in quantitative proteomics and metabolomics.

Metabolic Labeling (SILAC): One approach is to synthesize the compound using an isotopically enriched form of L-threonine. In methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart (e.g., containing ¹³C or ¹⁵N). wikipedia.orgnih.gov Proteins isolated from these cells will have incorporated the heavy amino acid. N-Dansyl-L-threonine could be synthesized using this "heavy" threonine, creating an internal standard for MS-based quantification. oup.comchempep.com

Chemical Isotope Labeling: A more direct method involves the use of isotopically labeled derivatization reagents. This is a common strategy in quantitative metabolomics. nih.gov

Isotopic Dansyl Chloride: An isotopically heavy version of dansyl chloride (e.g., ¹³C-dansyl chloride) can be synthesized. acs.orgresearchgate.net A "light" sample (e.g., control) can be derivatized with normal ¹²C-dansyl chloride, while a "heavy" sample (e.g., treated) is derivatized with ¹³C-dansyl chloride. The samples are then mixed and analyzed by LC-MS. Chemically identical analytes derivatized with the light and heavy tags will co-elute but will be distinguishable by a specific mass shift in the mass spectrometer. The ratio of the peak intensities of the light and heavy pairs provides accurate relative quantification of the analyte between the two samples. acs.orgresearchgate.netnih.gov This dansylation labeling strategy has been shown to enhance ESI-MS signals by 1-3 orders of magnitude. acs.orgresearchgate.net

These isotope labeling methodologies enable N-Dansyl-L-threonine and its derivatives to be used as internal standards for highly accurate quantification in complex mixtures, overcoming the matrix effects and ionization variability often encountered in mass spectrometry.

| Methodology | Labeling Strategy | Isotopes Used | Primary Application |

|---|---|---|---|

| Metabolic Labeling (e.g., SILAC) | Biosynthesis using heavy amino acid precursors | ¹³C, ¹⁵N, ²H | Quantitative proteomics |

| Chemical Isotope Labeling | Derivatization with heavy isotope-tagged reagents (e.g., ¹³C-Dansyl Chloride) | ¹³C, ¹⁵N | Quantitative metabolomics and proteomics |

Advanced Analytical Methodologies Utilizing N Dansyl L Threonine Cyclohexylammonium

Use as a Fluorescent Derivatizing Agent for Amino Acid Analysis in Complex Matrices

The determination of amino acids is crucial in fields ranging from clinical diagnostics to food science. nih.gov However, most amino acids lack significant ultraviolet absorbance or native fluorescence, necessitating a derivatization step for sensitive detection. scbt.com Pre-column derivatization with 5-(dimethylaminonaphthalene-1-sulfonyl) chloride, commonly known as dansyl chloride, is a well-established and robust method to tag amino acids, rendering them highly fluorescent. researchgate.netspringernature.com This technique is particularly effective for analyzing amino acids in complex biological matrices such as plasma, urine, and protein hydrolysates. researchgate.netnih.gov

The dansylation reaction involves the covalent bonding of dansyl chloride with the primary and secondary amino groups of amino acids. researchgate.net This process yields dansyl-amino acid adducts that are not only intensely fluorescent but also highly stable and resistant to hydrolysis, which is advantageous for subsequent analytical steps. nih.gov The reaction is typically carried out in an aqueous-organic mixture at an alkaline pH and elevated temperature to ensure efficient derivatization. researchgate.net The resulting fluorescent derivatives allow for the sensitive quantification of amino acids even at low concentrations. bsu.edu

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) | researchgate.net |

| Reaction pH | ~9.5 - 10.0 | researchgate.net |

| Solvent | Aqueous-organic mixture (e.g., acetone-water, acetonitrile) | researchgate.net |

| Temperature | 38°C to 60°C | researchgate.net |

| Reaction Time | 60 to 120 minutes | researchgate.net |

The fluorescent properties of dansylated amino acids are central to their detection. For instance, dansyl glycine (B1666218) exhibits excitation and emission wavelengths of 324 nm and 559 nm, respectively. researchgate.net These properties allow for selective and sensitive detection using fluorescence detectors in chromatographic systems.

Method Development for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for the separation and quantification of dansylated amino acids. nih.gov The development of a robust HPLC method is essential for resolving the complex mixture of amino acids typically found in biological samples. nih.gov

The separation of dansyl amino acids is most commonly achieved using reversed-phase HPLC on C8 or C18 columns. researchgate.net A gradient elution, where the mobile phase composition is changed over time, is typically required to achieve adequate separation of all derivatized amino acids within a reasonable analysis time. researchgate.net The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. scbt.comresearchgate.net Optimization of parameters like mobile phase pH, gradient profile, and column temperature is crucial for achieving baseline resolution of all compounds. nih.gov

Fluorescence detection provides the high sensitivity needed for trace-level analysis. The detector is set to the specific excitation and emission wavelengths of the dansyl chromophore, which are typically in the ranges of 320-340 nm for excitation and 520-560 nm for emission. researchgate.netnih.gov This selectivity minimizes interference from other non-fluorescent compounds in the sample matrix.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 | researchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., sodium acetate, potassium dihydrogen phosphate) | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile, Methanol, or a mixture | nih.govresearchgate.net |

| Elution Mode | Gradient elution | researchgate.net |

| Detection | Fluorescence Detector (FLD) | nih.gov |

| Excitation Wavelength (λex) | ~325 - 340 nm | researchgate.netnih.gov |

| Emission Wavelength (λem) | ~530 - 560 nm | researchgate.netnih.gov |

Integration into Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Enhanced Detection

While HPLC with fluorescence detection is highly sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior specificity and structural information, making it an invaluable tool for metabolomics and clinical analysis. nih.gov The dansylation strategy has been successfully integrated into LC-MS/MS protocols for the quantification of amino acids and other primary and secondary amines. springernature.comnih.gov

A significant advantage of dansyl derivatization for LC-MS is the enhancement of signal in positive mode electrospray ionization (ESI). nih.gov The tertiary amine of the dansyl group is readily protonated, which improves the ionization efficiency of the derivatized analytes. nih.gov Furthermore, the derivatization process increases the hydrophobicity of the normally polar amino acids, leading to better retention on reversed-phase columns and improved chromatographic separation prior to mass analysis. nih.gov This allows for the retention and analysis of all 20 proteinogenic amino acids using a single reversed-phase column. nih.gov

The development of LC-MS/MS methods for dansylated compounds involves optimizing both the chromatographic separation and the mass spectrometer parameters, such as collision energies for fragmentation, to ensure sensitive and specific detection using techniques like selected reaction monitoring (SRM).

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Ionization | The dansyl group's tertiary amine boosts signal in positive mode electrospray ionization. | nih.gov |

| Improved Chromatography | Increases hydrophobicity, allowing for better retention and separation of polar amino acids on a single reversed-phase column. | nih.gov |

| Robustness | The derivatization method is simple, robust, and applicable to a wide range of biological samples. | nih.gov |

| Versatility | Applicable to various metabolites with primary and secondary amine groups, including amino acids, biogenic amines, and polyamines. | nih.gov |

Development of Detection Systems for Specific Chemical Species or Environmental Contaminants

The utility of the dansyl group extends beyond amino acid analysis to the development of detection systems for a wide array of other chemical species and environmental pollutants. The strong fluorescence and reactivity of dansyl chloride with amine groups make it a versatile tool for creating sensitive analytical methods for various target molecules. springernature.com

For example, methods have been developed for the detection of biogenic amines in food samples, such as fish, by using dansyl chloride derivatization followed by HPLC with fluorescence detection. In environmental analysis, the dansyl moiety has been incorporated into more complex molecular structures to create fluorescent probes and chemosensors. These sensors can be designed for the selective detection of toxic environmental contaminants, such as heavy metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). The binding of the metal ion to the sensor molecule can induce a change in the fluorescence of the dansyl group, allowing for quantitative detection. This approach demonstrates the adaptability of the dansyl fluorophore in designing targeted detection systems for analytes of significant environmental and health concern.

Future Research Directions and Emerging Paradigms

Potential for Integration into Biosensing Platforms and Diagnostic Tools

The inherent fluorescence of the dansyl group is a cornerstone for the prospective development of biosensing platforms and diagnostic tools. The dansyl moiety is a well-established fluorophore whose emission properties are highly sensitive to the polarity of its local environment. chemicalbook.comresearchgate.net This solvatochromic behavior can be harnessed to design "turn-on" or ratiometric fluorescent sensors.

Future research could focus on integrating N-Dansyl-L-threonine cyclohexylammonium into biosensors for detecting specific analytes. For instance, the threonine component could be modified to include a recognition element for a particular biomolecule, such as an enzyme or a protein. Upon binding of the target analyte, a conformational change in the molecule could alter the microenvironment around the dansyl group, leading to a detectable change in fluorescence. chemicalbook.comwikipedia.org

Table 1: Potential Biosensing Applications

| Target Analyte | Sensing Mechanism | Potential Application |

|---|---|---|

| Enzymes | Substrate-based recognition leading to a change in the dansyl group's environment upon enzymatic modification. | Monitoring enzyme activity in biological samples for disease diagnosis. |

| Proteins | Aptamer or peptide-based binding causing a conformational change and altered fluorescence. | Detection of disease biomarkers. |

| Metal Ions | Chelation by the threonine and dansyl moieties leading to fluorescence quenching or enhancement. | Environmental monitoring and detection of heavy metal contamination. |

Exploration in Advanced Materials Science for Optical or Responsive Systems

The combination of a fluorescent group and a chiral amino acid in this compound makes it a promising candidate for the development of advanced materials with unique optical and responsive properties. The dansyl group can act as a built-in probe to monitor changes within the material, while the chiral threonine can influence the material's self-assembly and macroscopic properties.

Future investigations could explore the incorporation of this compound into polymers or gels to create materials that respond to external stimuli such as pH, temperature, or light. The cyclohexylammonium salt could play a crucial role in directing the crystal packing and formation of ordered structures through non-covalent interactions. semanticscholar.orgresearchgate.net Such responsive materials could find applications in areas like optical switching, data storage, and smart coatings.

Uncharted Territories in Supramolecular Chirality and Self-Organization

The chirality of the L-threonine component of this compound is a key feature that opens up avenues for research in supramolecular chirality and self-organization. anl.gov Chiral molecules can self-assemble into higher-order structures with specific handedness, which can have profound effects on their interaction with light and other chiral molecules.

A significant area of future research will be to understand and control the self-assembly of this compound in different solvents and on various surfaces. The interplay between the hydrogen bonding capabilities of the threonine, the stacking interactions of the dansyl group, and the ionic interactions of the cyclohexylammonium salt will be critical in determining the final supramolecular architecture. semanticscholar.organl.gov The ability to form chiral nanostructures could be exploited in fields such as asymmetric catalysis and chiral separations.

Table 2: Factors Influencing Supramolecular Assembly

| Factor | Influence on Self-Assembly | Potential Outcome |

|---|---|---|

| Solvent Polarity | Affects the strength of hydrophobic and hydrophilic interactions. | Formation of different morphologies (e.g., fibers, vesicles). |

| Temperature | Influences the thermodynamics of self-assembly. | Control over the size and stability of the assemblies. |

| Presence of Additives | Can co-assemble with the molecule or template its assembly. | Creation of multi-component functional materials. |

Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry Research

The structural similarity of this compound to naturally occurring amino acids makes it a valuable tool for chemical biology and medicinal chemistry research. nih.gov As a fluorescent amino acid analogue, it can be potentially incorporated into peptides and proteins to study their structure, dynamics, and interactions. sci-hub.boxmdpi.com

In medicinal chemistry, the dansyl group can serve as a fluorescent tag to track the distribution and localization of drug candidates within cells and tissues. Furthermore, the chiral nature of the molecule could be exploited in the design of stereoselective drugs and probes. researchgate.netnih.gov Future research could involve the synthesis of derivatives of this compound with modified biological activity or targeting capabilities.

Methodological Innovations for Enhanced Study of this compound and Related Compounds

Advancing the understanding and application of this compound will necessitate the development and application of innovative analytical and computational methods. High-resolution imaging techniques, such as super-resolution microscopy, will be crucial for visualizing the self-assembled nanostructures and their localization within biological systems. acs.org

Computational modeling and molecular dynamics simulations will play a vital role in predicting the self-assembly behavior of the molecule and in designing new derivatives with tailored properties. Furthermore, advanced spectroscopic techniques will be required to probe the subtle changes in the molecule's fluorescence in response to its environment.

Table 3: Advanced Methodologies for Future Studies

| Methodology | Application | Expected Insights |

|---|---|---|

| Super-Resolution Microscopy | Imaging of self-assembled structures in vitro and in cells. | Understanding of the morphology and spatial organization of assemblies. |

| Molecular Dynamics Simulations | Modeling the self-assembly process and interactions with other molecules. | Prediction of stable supramolecular structures and design principles. |

| Time-Resolved Fluorescence Spectroscopy | Studying the excited-state dynamics of the dansyl fluorophore. | Elucidation of the mechanisms of environmental sensing. |

Q & A

Q. What are the optimal synthetic routes for preparing N-Dansyl-L-threonine cyclohexylammonium, and how can purity be validated?

this compound is typically synthesized via a two-step process: (1) dansylation of L-threonine using dansyl chloride under basic conditions (pH 8–9) to form N-dansyl-L-threonine, followed by (2) salt formation with cyclohexylamine in a polar aprotic solvent (e.g., methanol or 1,2-dimethoxyethane). Purity validation involves HPLC with UV detection (λ = 330–340 nm, characteristic of the dansyl chromophore) and NMR to confirm the absence of unreacted cyclohexylamine .

Q. How does the cyclohexylammonium counterion influence the compound’s solubility and stability?

The cyclohexylammonium ion enhances aqueous solubility via hydrogen-bonding interactions while stabilizing the carboxylate group of the dansylated amino acid. This is critical for applications in aqueous buffers (e.g., fluorescence spectroscopy or enzymatic assays). Stability studies in D₂O (NMR) show sharp peaks at δ = 8.63 ppm, confirming minimal decomposition under neutral conditions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Fluorescence spectroscopy : Excitation at 340 nm, emission at 510–530 nm (quantum yield ≈ 0.4 in ethanol).